molecular formula C17H15ClN4O B2687300 1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-64-2

1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2687300
CAS No.: 866846-64-2
M. Wt: 326.78
InChI Key: YJZWXBOTMYXVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form the triazole ring.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both 3-chlorophenyl and 4-methylphenyl groups, which can enhance its biological activity and selectivity. The combination of these substituents with the triazole ring and carboxamide group provides a distinct chemical structure that can interact with a wide range of biological targets.

Biological Activity

1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H15ClN4O
  • Molecular Weight : 326.8 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole moiety allows for the inhibition of specific enzymes involved in metabolic pathways of target organisms. Notably, it has shown potential as an inhibitor of certain parasitic enzymes, contributing to its antimalarial and antileishmanial properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values indicate potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity:

  • Fungicidal Activity : It has shown effectiveness against several fungal strains, making it a candidate for agricultural applications in crop protection.

Enzyme Inhibition

The compound's action as an enzyme inhibitor is critical in understanding its biological activity:

  • Complex I Inhibition : Similar triazole derivatives have been linked to the inhibition of mitochondrial Complex I, affecting ATP production in cancer cells. This mechanism is crucial in mediating their anticancer effects .

Research Findings and Case Studies

StudyFindings
Demonstrated significant cytotoxicity against MCF-7 and HepG2 cells with promising IC50 values.
Explored structure-activity relationships (SAR) highlighting the importance of the chlorophenyl group in enhancing anticancer activity.
Identified the role of the triazole moiety in inhibiting mitochondrial functions in cancer cells.

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives:

CompoundBiological ActivityNotable Features
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneAnticancerContains a piperazine ring that enhances lipophilicity
5-(4-chlorophenyl)-1H-triazoleAntifungalExhibits significant antifungal activity but lacks broader anticancer properties

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-6-8-14(9-7-11)19-17(23)16-12(2)22(21-20-16)15-5-3-4-13(18)10-15/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZWXBOTMYXVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.